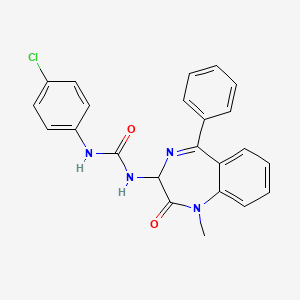

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate”. However, similar compounds have been synthesized using various methods2. For instance, the mixed anhydride method using iso-butoxycarbonyl chloride (i-BuOCOCl) has been found to be more adequate and efficient for the synthesis of N-protected amino thiol esters2.Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” is not explicitly mentioned in the search results. However, similar compounds have been analyzed3. For instance, “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” has a molecular weight of 404.313.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate”.Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have been analyzed3. For instance, “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” is a solid3.科学的研究の応用

Enzyme-Catalyzed Kinetic Resolution

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate has been involved in enzyme-catalyzed kinetic resolutions. One study presented the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, achieving very good enantioselectivities and preparing the (+)-(3S,4R) enantiomer in pure form (Faigl et al., 2013).

Synthesis and Applications in Chiral Auxiliary

This compound has been utilized in the synthesis and application as a chiral auxiliary. A study described the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine and its use in dipeptide synthesis (Studer et al., 1995).

Role in Synthesis of Biotin Intermediate

It played a key role in synthesizing an intermediate of Biotin, a water-soluble vitamin crucial in the metabolic cycle. This synthesis from L-cystine involved steps like acetonization and Boc protection (Qin et al., 2014).

Economical Synthesis from L-aspartic Acid

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate has been synthesized economically from L-aspartic acid, a process useful for industrial preparation due to mild reaction conditions and economic feasibility (Han et al., 2018).

In Antibacterial Agents

This compound has been incorporated into the synthesis of new derivatives of fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, showing significant antibacterial activities (Bouzard et al., 1989).

Determination of Absolute Configuration

The absolute configuration of enantiomers of a related compound was identified through vibrational circular dichroism and chemical synthesis, enhancing the understanding of stereochemistry in this compound class (Procopiou et al., 2016).

Metal-Free Organic Synthesis

It has been used in metal- and base-free conditions for the preparation of various quinoxaline-3-carbonyl compounds, showcasing an eco-friendly approach in organic synthesis (Xie et al., 2019).

Safety And Hazards

The safety and hazards of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have been analyzed5. For instance, “tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate” has a hazard classification of Eye Dam. 15.

将来の方向性

The future directions of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have been studied for their potential applications4. For instance, the di-tert-butylphenol derivatives R-830, S-2474, KME-4, and E-5110 represent potent dual COX-2/5-LO inhibitors and have been suggested for further mechanistic and in vivo studies4.

特性

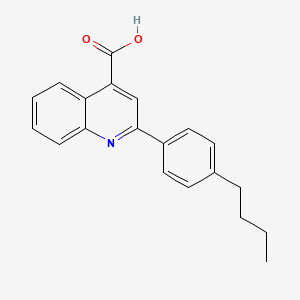

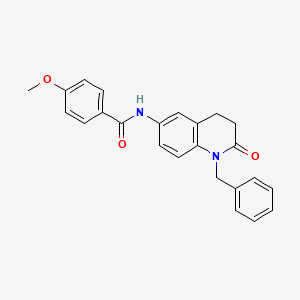

IUPAC Name |

tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-12(13(10-18)14(17)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYSQPYALSOQEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)

![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2365444.png)

![3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B2365448.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)